molecular formula C13H19N3O4 B2696379 7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid CAS No. 2090752-94-4

7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid

Cat. No.: B2696379
CAS No.: 2090752-94-4
M. Wt: 281.312
InChI Key: KQWCDSMLQWMMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Functional Groups:
This compound features a tetrahydroimidazo[1,2-a]pyrazine core with a tert-butoxycarbonyl (Boc) protective group at the 7-position, a methyl group at the 8-position, and a carboxylic acid moiety at the 3-position (SY125823, CAS: N/A) . The Boc group enhances solubility and stability during synthetic procedures, while the carboxylic acid enables further functionalization, such as amide bond formation.

Applications:
Primarily utilized as an intermediate in medicinal chemistry, it serves in the synthesis of bioactive molecules targeting G-protein-coupled receptors (GPCRs) or antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-8-10-14-7-9(11(17)18)16(10)6-5-15(8)12(19)20-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWCDSMLQWMMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor or intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to compounds with therapeutic effects against various diseases.

  • Anticancer Activity : Some derivatives of tetrahydroimidazo[1,2-a]pyrazines have been investigated for their anticancer properties. The presence of the imidazo and pyrazine rings contributes to their biological activity by interacting with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Research has indicated that compounds similar to 7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid exhibit antimicrobial activity. This makes them candidates for developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups.

  • Synthesis of Complex Molecules : The Boc protecting group allows for selective reactions that can lead to the formation of complex structures. This is particularly useful in the synthesis of peptides and other nitrogen-containing compounds.
  • Method Development : Researchers have developed various synthetic methodologies utilizing this compound as a key intermediate. These methodologies often focus on improving yield and reducing the number of steps in synthetic pathways.

Pharmaceutical Development

The applications extend into pharmaceutical development where this compound can be used in drug formulation processes.

  • Drug Delivery Systems : The chemical properties of the compound make it suitable for incorporation into drug delivery systems that require stability and controlled release profiles.

Case Study 1: Anticancer Compound Development

A study explored the synthesis of novel derivatives based on this compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) was analyzed to identify key modifications that enhanced potency.

Case Study 2: Antimicrobial Activity Evaluation

Another research project focused on evaluating the antimicrobial properties of synthesized derivatives from this compound. Various strains of bacteria and fungi were tested, revealing effective inhibition at low concentrations. The study concluded that modifications to the side chains could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Boc-Protected Analogs

Compound Name Substituents Molecular Weight Key Properties/Applications References
Target Compound 7-Boc, 8-methyl, 3-carboxylic acid Not reported Intermediate for drug synthesis; carboxylic acid enables conjugation
tert-Butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-...)carbamate 7-Boc, 3-cyano, 6-methyl, aryl amide 521.2 Anticancer precursor; cyano group enhances binding affinity
7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid 7-Boc, 2-carboxylic acid 267.28 Versatile intermediate for peptide coupling

Key Differences :

  • 3-Carboxylic acid vs. 3-cyano (): The carboxylic acid improves water solubility, whereas the cyano group enhances lipophilicity for membrane penetration .

Halogenated Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
7-(tert-Butoxycarbonyl)-3-bromo-...-2-carboxylic acid 7-Boc, 3-bromo, 2-carboxylic acid Not reported Bromine enables cross-coupling reactions (e.g., Suzuki)

Comparison :

  • The 3-bromo substituent () provides a reactive site for palladium-catalyzed couplings, unlike the parent compound’s carboxylic acid, which is more suited for nucleophilic reactions .

Ester Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate 7-Boc, 3-ethyl ester Not reported Ester groups improve cell permeability

Comparison :

  • Ethyl ester () reduces polarity compared to the carboxylic acid, enhancing bioavailability in hydrophobic environments .

Comparison :

  • Unlike the target compound, BIM-46174/87 lack Boc protection but feature dimeric structures, enhancing their ability to disrupt protein-protein interactions .

Aldehyde-Functionalized Analogs

Compound Name Substituents Key Applications References
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde 7-methyl, 2-aldehyde Intermediate for hydrazone formation

Comparison :

  • The aldehyde group () facilitates condensation reactions (e.g., with hydrazines), whereas the carboxylic acid is better suited for amide bond formation .

Biological Activity

7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid (CAS No. 1245645-20-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 258.30 g/mol
  • Appearance : Off-white to light yellow solid
  • Purity : ≥95% (HPLC)

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of inhibiting certain enzymes and pathways associated with disease processes.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of imidazo[1,2-a]pyrazines can act as inhibitors of Helicobacter pylori ATPase, which is crucial for the bacterium's virulence. The lead compound from this series showed an IC50 value of 7 µM against the ATPase, indicating strong inhibitory potential .

Anticancer Potential

Imidazo[1,2-a]pyrazine derivatives have been explored for their anticancer properties. A notable study found that these compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The structure-activity relationship (SAR) analysis suggested that modifications at certain positions significantly enhanced their potency against various cancer cell lines .

Diabetes Treatment

Another promising application is in the treatment of diabetes. The compound has been identified as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism. Inhibitors of DPP-IV can help manage blood sugar levels in diabetic patients by prolonging the action of incretin hormones .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against several microbial strains and cancer cell lines. The following table summarizes some key findings:

Activity Type Target IC50/Activity Reference
AntimicrobialHelicobacter pylori ATPase7 µM
AnticancerVarious cancer cell linesVaries by line
DPP-IV InhibitionGlucose metabolismNot specified

Case Study 1: Inhibition of Helicobacter pylori

In a study focused on Helicobacter pylori, virtual high-throughput screening identified imidazo[1,2-a]pyrazine derivatives as potential ATP mimics that inhibit the VirB11 ATPase. This inhibition leads to reduced virulence and pathogenicity of H. pylori, which is associated with gastric diseases .

Case Study 2: Anticancer Activity

A series of imidazo[1,2-a]pyrazine compounds were synthesized and tested against various cancer cell lines. The results indicated that specific structural modifications could enhance anticancer activity significantly. For example, certain substitutions at the 8-methyl position improved efficacy against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (BOC) protecting group in imidazo[1,2-a]pyrazine derivatives?

  • Methodology : The BOC group is typically introduced via reaction with di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane (DCM) or methanol, often at room temperature. For example, compound 43 in was synthesized by stirring the amine precursor with BOC anhydride (752 mg, 3.45 mmol) in DCM for 5 hours, followed by purification via flash chromatography (MeOH/DCM gradient) . Deprotection is achieved using trifluoroacetic acid (TFA), as seen in the synthesis of compound 23 (TFA in DCM, 2 hours, 94% yield) .

Q. Which spectroscopic techniques are essential for characterizing BOC-protected derivatives?

  • Methodology :

  • 1H/13C NMR : Critical for confirming regiochemistry and stereochemistry. For instance, in H NMR signals at δ 11.26 ppm (NH) and δ 7.85 ppm (aromatic protons) resolved structural features .
  • LC-MS : Validates molecular weight and purity. Compound 38 ( ) showed LC-MS m/z 515.4 (calcd. 515.2) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1690 cm⁻¹ for BOC groups) .

Q. What purification methods are effective for isolating BOC-protected intermediates?

  • Methodology :

  • Flash Chromatography : Silica gel columns with gradients (e.g., MeOH/DCM 0–5%) yield high-purity products (e.g., 83% purity for compound 38 ) .
  • Recrystallization : Solvent systems like DCM/hexane achieve >90% purity for crystalline intermediates .

Advanced Research Questions

Q. How can coupling efficiencies of BOC-protected intermediates with aromatic aldehydes be optimized?

  • Methodology :

  • Coupling Agents : Use DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride) to activate carboxylic acids. achieved 82% yield for compound 38 using DMTMM in MeOH at 0°C .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.
  • Temperature Control : Low temperatures (0°C) minimize side reactions during coupling .

Q. How to resolve discrepancies in NMR data when synthesizing stereoisomers?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., resolved diastereomers via column chromatography but noted unresolved racemates) .
  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
  • NOE Experiments : Confirm spatial proximity of protons in complex cases (e.g., tetrahydroimidazo ring protons at δ 3.94 ppm in ) .

Q. What strategies enable enantioselective synthesis of tetrahydroimidazo[1,2-a]pyrazine derivatives?

  • Methodology :

  • Asymmetric Hydrogenation : Use Ru/N-heterocyclic carbene (NHC) catalysts to hydrogenate imidazo[1,2-a]pyridines with up to 98:2 enantiomeric ratios ( ) .
  • Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., BOC-protected amines) to control stereochemistry during cyclization .

Data Contradiction Analysis

Q. Why do similar BOC-protection reactions yield significantly different outcomes (e.g., 94% vs. 27% yields)?

  • Methodology :

  • Reaction Monitoring : Use TLC or in-situ IR to detect incomplete deprotection or side reactions. observed 27% yield for compound 23 due to competing hydrolysis during TFA treatment .
  • Byproduct Identification : LC-MS or GC-MS can identify impurities (e.g., tert-butyl carbamate byproducts in ) .

Biological Activity Evaluation

Q. How to design assays for evaluating the bioactivity of imidazo[1,2-a]pyrazine derivatives?

  • Methodology :

  • Antibacterial Assays : Follow protocols from , using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess safety margins (e.g., IC50 values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.